molecular formula C65H101N15O25 B011444 (4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid CAS No. 100111-07-7

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Katalognummer: B011444
CAS-Nummer: 100111-07-7
Molekulargewicht: 1492.6 g/mol
InChI-Schlüssel: SLLIDJFLMJLJIA-CXWSTQGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gonadotropin-releasing hormone precursor (14-26) is a segment of the larger gonadotropin-releasing hormone precursor protein. This precursor is crucial in the regulation of reproductive hormones. It consists of a sequence of amino acids that play a significant role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gonadotropin-releasing hormone precursor (14-26) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of gonadotropin-releasing hormone precursor (14-26) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of deprotection, washing, and coupling steps, followed by cleavage from the resin and purification using high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Gonadotropin-releasing hormone precursor (14-26) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acid residues .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes multiple amino acids and functional groups. Its molecular formula is C23H27N3O3S with a molecular weight of 425.54 g/mol. This intricate structure suggests potential bioactivity, particularly in enzyme inhibition and receptor modulation.

Antiviral Activity

Research indicates that compounds similar to (4S)-5-[[(2S)-4-amino... exhibit antiviral properties. For instance, thiazolylmethyl derivatives have shown effectiveness against various viral strains by inhibiting viral replication processes . The structural components of this compound may enhance its interaction with viral proteins, making it a candidate for further antiviral drug development.

Cancer Research

The compound's ability to modulate protein interactions has implications in cancer therapy. Studies on related compounds have demonstrated their capacity to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The unique amino acid sequence of (4S)-5-[[(2S)-4-amino... may provide a scaffold for designing novel anticancer agents.

Neurological Disorders

Peptides similar to this compound are being investigated for their neuroprotective effects. The modulation of neurotransmitter systems through peptide interactions can potentially lead to therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease . The presence of specific amino acid residues may facilitate binding to neurotransmitter receptors or enzymes.

Enzyme Inhibition

The compound's structure suggests it could serve as an inhibitor for various enzymes involved in metabolic pathways. Peptide inhibitors have been utilized in drug design to regulate enzyme activity, thereby influencing metabolic disorders . The specific amino acid arrangement in (4S)-5-[[(2S)-4-amino... could be optimized for enhanced enzyme binding.

Diagnostic Tools

In addition to therapeutic applications, this compound may be useful in diagnostic assays. Its ability to bind selectively to certain biomolecules can be leveraged to develop sensitive detection methods for biomarkers associated with diseases .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of thiazolylmethyl derivatives. These compounds were shown to inhibit viral replication effectively, suggesting that modifications similar to those found in (4S)-5-[[(2S)-4-amino... could enhance antiviral activity .

Case Study 2: Cancer Cell Proliferation

Research conducted on peptide inhibitors indicated that compounds with structures akin to (4S)-5-[[(2S)-4-amino... significantly reduced the proliferation of cancer cells in vitro. This study highlights the potential of such peptides in developing targeted cancer therapies .

Wirkmechanismus

Gonadotropin-releasing hormone precursor (14-26) exerts its effects by binding to gonadotropin-releasing hormone receptors on the surface of pituitary gonadotrope cells. This binding activates G-protein coupled receptor signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate gametogenesis and steroidogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gonadotropin-releasing hormone (GnRH): The full decapeptide responsible for stimulating the release of gonadotropins.

    Gonadotropin-releasing hormone II (GnRH-II): A variant of GnRH with a similar function but different tissue distribution and regulation.

    Gonadotropin-releasing hormone-associated peptide (GAP): A segment of the precursor protein with unclear function.

Uniqueness

Gonadotropin-releasing hormone precursor (14-26) is unique in its specific sequence and role within the larger precursor protein. It provides insights into the processing and function of the full gonadotropin-releasing hormone precursor and its interaction with receptors .

Biologische Aktivität

Overview

The compound of interest, designated as (4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid , is a complex organic molecule with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is characterized by a highly intricate structure comprising multiple amino acid residues and functional groups that suggest a potential role in biological processes such as enzyme inhibition, receptor modulation, and cellular signaling.

Molecular Characteristics

PropertyDescription
Molecular FormulaC23H39N7O10
Molecular Weight525.6 g/mol
CAS NumberNot available
Functional GroupsAmino acids, carboxylic acids, amides

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

Enzyme Inhibition : The presence of multiple amino groups suggests that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit proteases or kinases that are crucial for cell signaling and metabolism.

Receptor Modulation : Given the structural complexity, the compound might also interact with cellular receptors, influencing pathways such as apoptosis or immune response. Research indicates that similar compounds can act on PD-L1 receptors, which are significant in cancer therapy by modulating immune checkpoint pathways .

Cellular Signaling : The compound's ability to mimic natural substrates may allow it to participate in cellular signaling cascades. This could be particularly relevant in cancer biology where altered signaling pathways contribute to tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored compounds similar to the one discussed here, focusing on their biological activities:

  • PD-L1 Inhibition : A study demonstrated that structurally analogous compounds effectively inhibited PD-L1 interactions with PD-1, leading to enhanced immune responses against tumors. These findings suggest that our compound might exhibit similar properties due to its structural features .
  • Anti-inflammatory Effects : Research into related compounds has shown potential anti-inflammatory effects through modulation of cytokine production. For instance, compounds targeting NF-kB pathways have been shown to reduce inflammation markers in various models of disease .
  • Anticancer Activity : Investigations into the metabolic pathways of cancer cells indicate that compounds with similar structures can disrupt glutamine metabolism, which is vital for cancer cell survival under nutrient-deprived conditions .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLIDJFLMJLJIA-CXWSTQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H101N15O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142948
Record name GNRH Precursor (14-26)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100111-07-7
Record name GNRH Precursor (14-26)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNRH Precursor (14-26)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.